molecular formula C14H15N3O2 B12260648 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B12260648
M. Wt: 257.29 g/mol
InChI Key: VRMAHLHPPZOAFI-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzodioxin moiety with a pyrimidin-2-amine group, making it a versatile candidate for various chemical and biological applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C14H15N3O2/c1-17(14-15-5-2-6-16-14)10-11-3-4-12-13(9-11)19-8-7-18-12/h2-6,9H,7-8,10H2,1H3

InChI Key

VRMAHLHPPZOAFI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxin moiety can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl or aralkyl halides in the presence of a base like lithium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate enzymes by binding to their active sites, leading to alterations in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine stands out due to its unique combination of the benzodioxin and pyrimidin-2-amine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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